Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate
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Overview
Description
Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate is a heterocyclic compound that features a triazolopyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of the bromo substituent and the triazolopyridine ring system imparts unique chemical properties that make it a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides in a microwave-mediated, catalyst-free reaction . This method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields.
Industrial Production Methods
Industrial production of this compound may involve scale-up of the laboratory synthesis methods. The use of microwave irradiation and catalyst-free conditions can be adapted for larger-scale production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The triazolopyridine ring can participate in redox reactions, altering the oxidation state of the nitrogen atoms.
Condensation Reactions: The ester group can react with amines or alcohols to form amides or ethers, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo substituent.
Scientific Research Applications
Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as inhibitors of enzymes like JAK1 and JAK2.
Material Sciences: The compound is explored for its potential in creating light-emitting materials for OLED devices.
Biological Studies: Its derivatives are studied for their biological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate involves its interaction with specific molecular targets. For instance, as a JAK inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activation and subsequent signaling pathways . This inhibition can lead to reduced inflammation and cell proliferation, making it a potential candidate for treating various diseases.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate is unique due to its specific ester functional group, which can be further modified to create a wide range of derivatives. This versatility makes it a valuable compound for various applications in medicinal and material sciences.
Properties
Molecular Formula |
C9H8BrN3O2 |
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Molecular Weight |
270.08 g/mol |
IUPAC Name |
methyl 2-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate |
InChI |
InChI=1S/C9H8BrN3O2/c1-15-9(14)4-7-11-8-3-2-6(10)5-13(8)12-7/h2-3,5H,4H2,1H3 |
InChI Key |
MYPQPVAIFKEJRM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NN2C=C(C=CC2=N1)Br |
Origin of Product |
United States |
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